molecular formula C118H174N34O35S B3064246 beta-Melanotropin CAS No. 9034-42-8

beta-Melanotropin

Cat. No.: B3064246
CAS No.: 9034-42-8
M. Wt: 2660.9 g/mol
InChI Key: XLLJFSCSXTYVTN-UPWOUFKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Melanotropin (beta-MSH) is a endogenous peptide hormone derived from the larger precursor protein pro-opiomelanocortin (POMC) . This 22-amino acid peptide acts as an endogenous agonist for the melanocortin-4 receptor (MC4-R), playing a significant role in the central melanocortin system . The melanocortin system is a key pathway involved in a diverse range of physiological processes, making beta-MSH a compound of high research value. In research settings, beta-MSH is primarily used to study energy homeostasis and feeding behavior, as MC4 receptor signaling is critically involved in the regulation of appetite and body weight. Furthermore, as part of the melanocyte-stimulating hormone (MSH) family, its role in melanogenesis—the production of melanin pigment in the skin—is also a key area of investigation . Studies on related melanotropins indicate they bind to melanocortin receptors (such as MC1R) to induce a cAMP-mediated signal transduction cascade that leads to the synthesis of melanin polymers, a process that may have implications for understanding photoprotection . Researchers utilize this peptide to explore its potential effects and mechanisms in cellular and animal models. This product is supplied with detailed documentation and is subject to rigorous quality control to ensure high purity and authenticity for your experimental requirements. This compound is intended for research applications only in a laboratory setting.

Properties

CAS No.

9034-42-8

Molecular Formula

C118H174N34O35S

Molecular Weight

2660.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid

InChI

InChI=1S/C118H174N34O35S/c1-63(122)97(167)135-77(36-39-93(159)160)105(175)137-71(23-8-11-42-119)100(170)136-72(24-9-12-43-120)102(172)147-84(55-95(163)164)111(181)140-76(35-38-92(157)158)98(168)132-60-91(156)150-47-16-28-87(150)112(182)148-81(52-65-31-33-68(154)34-32-65)109(179)138-74(26-14-45-128-117(123)124)101(171)142-79(41-50-188-2)107(177)141-78(37-40-94(161)162)106(176)146-83(54-67-58-127-62-133-67)110(180)144-80(51-64-19-4-3-5-20-64)108(178)139-75(27-15-46-129-118(125)126)103(173)145-82(53-66-57-130-70-22-7-6-21-69(66)70)99(169)131-59-90(155)134-86(61-153)114(184)152-49-18-30-89(152)115(185)151-48-17-29-88(151)113(183)143-73(25-10-13-44-121)104(174)149-85(116(186)187)56-96(165)166/h3-7,19-22,31-34,57-58,62-63,71-89,130,153-154H,8-18,23-30,35-56,59-61,119-122H2,1-2H3,(H,127,133)(H,131,169)(H,132,168)(H,134,155)(H,135,167)(H,136,170)(H,137,175)(H,138,179)(H,139,178)(H,140,181)(H,141,177)(H,142,171)(H,143,183)(H,144,180)(H,145,173)(H,146,176)(H,147,172)(H,148,182)(H,149,174)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,186,187)(H4,123,124,128)(H4,125,126,129)/t63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1

InChI Key

XLLJFSCSXTYVTN-UPWOUFKKSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N

sequence

AEKKDEGPYRMEHFRWGSPPKD

Synonyms

eta Intermedin
beta Melanocyte Stimulating Hormone
beta Melanocyte-Stimulating Hormone
beta Melanotropin
beta MSH
beta-Melanocyte-Stimulating Hormone
beta-Melanotropin
beta-MSH
Intermedin, beta
Melanocyte Stimulating Hormone, beta
Melanocyte-Stimulating Hormone, beta
MSH, beta

Origin of Product

United States

Biological Activity

Beta-Melanotropin (β-MSH) is a peptide hormone derived from pro-opiomelanocortin (POMC) and plays a significant role in various biological processes, including pigmentation, energy homeostasis, and immune response. This article delves into the biological activity of β-MSH, highlighting its mechanisms, effects on different tissues, and implications in health and disease.

β-MSH primarily exerts its effects through melanocortin receptors (MCRs), particularly the MC1R, which is crucial for melanin production in melanocytes. The activation of these receptors leads to various physiological responses:

  • Melanogenesis : β-MSH stimulates melanin production in skin and hair follicles, influencing pigmentation.
  • Appetite Regulation : It has been shown to affect appetite and energy expenditure through central nervous system pathways.
  • Anti-inflammatory Effects : β-MSH exhibits immunomodulatory properties, reducing inflammation in various models.

Comparative Biological Activity

The biological activity of β-MSH can be compared with its analogs and related peptides. Below is a summary table highlighting the potency and effects of β-MSH compared to other melanocortins:

PeptideMelanotropic ActivityLipolytic ActivityReference
This compoundHighModerate
Alpha-MelanotropinVery HighHigh
Gamma-MelanotropinModerateLow
Beta-EndorphinLowNone

Case Studies and Research Findings

  • Impact on Adrenal Function :
    • A study demonstrated that β-MSH significantly stimulates aldosterone production in adrenal cells, suggesting its role in adrenal function regulation. This effect was shown to be dose-dependent and independent of cyclic AMP pathways .
  • Role in Obesity :
    • Research indicates that mutations affecting POMC can lead to obesity due to altered β-MSH levels. In both humans and animal models, a lack of POMC-derived peptides results in severe obesity and hypoadrenalism, highlighting the importance of β-MSH in metabolic regulation .
  • Melanocyte Behavior :
    • In vitro studies have shown that β-MSH influences melanocyte migration and proliferation. It was found that β-catenin signaling inhibits melanocyte migration while promoting tumor metastasis in melanoma models, indicating a complex role for β-MSH in skin biology .

Quantitative Analysis

A quantitative mass spectrometry study revealed that β-MSH levels vary significantly across different tissues and conditions. For instance, concentrations were found to be approximately 350 μg/g in human pituitary glands, with notable presence in ectopic ACTH syndrome cases .

Scientific Research Applications

Dermatological Uses

β-MSH is primarily recognized for its role in skin pigmentation. Its ability to stimulate melanogenesis makes it a potential therapeutic agent for conditions like vitiligo or other skin disorders characterized by hypopigmentation. Studies have shown that β-MSH can enhance the pigmentation response in human skin cells, suggesting its utility in cosmetic applications as well .

Endocrinological Applications

The stimulation of aldosterone secretion by β-MSH has implications for conditions related to adrenal function. Its role in regulating blood pressure and electrolyte balance positions it as a potential treatment for disorders such as Addison's disease or primary adrenal insufficiency .

Oncological Research

Recent studies have identified specific melanocortin receptors on melanoma cells, indicating that β-MSH could be leveraged in targeted cancer therapies. The presence of these receptors suggests that β-MSH may facilitate the delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing systemic side effects .

Table 1: Summary of Research Findings on β-MSH Applications

StudyApplicationFindings
MelanogenesisDemonstrated stimulation of melanin production in human melanoma cells.
HepatoprotectionShowed protective effects against acetaminophen-induced liver lesions in mice.
Aldosterone SecretionInduced dose-dependent increase in aldosterone production in rat adrenal cells.
Cancer TherapyIdentified binding sites for β-MSH on melanoma cells, suggesting targeted therapy potential.

Case Study: Hepatoprotective Effects

In a study examining the hepatoprotective effects of α-, β-, and γ-MSH on acetaminophen-induced liver injury in mice, results indicated that both β- and γ-MSH exhibited stronger protective effects than α-MSH. The study measured plasma transaminase activity and histopathological grading to assess liver damage, revealing that β-MSH significantly reduced lesion intensity .

Comparison with Similar Compounds

Key Peptides in the POMC Family

Peptide Precursor Amino Acid Sequence Origin Length (AA) Key Modifications
Beta-MSH Beta-LPH Residues 41–58 18 None
Alpha-MSH POMC (N-terminal) Residues 1–13 13 N-terminal acetylation, C-terminal amidation
ACTH POMC Residues 1–39 39 None
Beta-Endorphin Beta-LPH Residues 61–91 31 None
Beta-LPH POMC Full-length (91 residues) 91 Precursor to beta-MSH and beta-endorphin

Structural Insights :

  • Beta-MSH and beta-endorphin are both cleavage products of beta-LPH, while alpha-MSH and ACTH originate from the N-terminal region of POMC .
  • Alpha-MSH undergoes post-translational modifications (acetylation and amidation) that enhance receptor binding and stability compared to beta-MSH .

Functional Comparison

Receptor Binding and Signaling Pathways

Peptide Primary Receptors Signaling Pathway Key Physiological Roles
Beta-MSH MC3R, MC4R cAMP-independent Aldosterone stimulation, lipolysis
Alpha-MSH MC1R, MC4R cAMP-dependent Melanogenesis, anti-inflammatory effects
ACTH MC2R (ACTH-specific) cAMP-dependent Cortisol production, adrenal steroidogenesis
Beta-Endorphin Mu-opioid receptor G-protein-coupled Pain modulation, stress response

Key Findings :

  • Beta-MSH vs. Alpha-MSH: While both bind melanocortin receptors (MCRs), alpha-MSH exhibits higher affinity for MC1R (critical for melanogenesis), whereas beta-MSH preferentially activates MC3R and MC4R, influencing energy homeostasis and aldosterone production .
  • Beta-MSH vs. ACTH : Beta-MSH stimulates aldosterone in adrenal zona glomerulosa cells without increasing cAMP, unlike ACTH, which activates MC2R and elevates cAMP to drive cortisol synthesis .
  • Beta-MSH vs. Beta-Endorphin : Beta-endorphin primarily modulates opioid receptors, whereas beta-MSH’s actions are confined to MCRs, highlighting divergent roles despite shared precursor origin .

Pharmacokinetic and Metabolic Profiles

Plasma Half-Life and Tissue Distribution

Peptide Plasma Half-Life (min) CSF-to-Plasma Ratio Metabolic Fate
Beta-MSH 5.1 1.48 Cleaved by peptidases; enters CSF rapidly
Beta-LPH 13.7 0.08 Processed into gamma-LPH and beta-endorphin
Beta-Endorphin 4.8 0.23 Degraded by enkephalinases

Observations :

  • Beta-MSH’s short half-life limits its systemic effects but facilitates rapid cerebrospinal fluid (CSF) entry, suggesting neuromodulatory roles .
  • Beta-LPH’s longer half-life allows sustained precursor availability for tissue-specific processing .

Clinical and Research Implications

Pathological Roles

  • Melanoma: Beta-MSH is detected in melanoma cells, though alpha-MSH remains the primary therapeutic target due to MC1R overexpression in melanoma .
  • Skin Disorders : Beta-MSH accumulates in psoriatic and keloid lesions, implicating POMC-derived peptides in cutaneous stress responses .
  • Aldosterone Dysregulation: Beta-MSH’s cAMP-independent aldosterone stimulation may contribute to hypertension in conditions with abnormal POMC processing .

Therapeutic Potential

  • Alpha-MSH Analogs: MTII and THIQ (alpha-MSH derivatives) are prioritized for melanoma diagnosis and treatment due to superior receptor targeting .
  • Beta-MSH Limitations : Despite functional overlap with alpha-MSH, beta-MSH’s instability and lower receptor affinity hinder clinical translation .

Preparation Methods

Early Developments in Beta-Melanotropin Synthesis

The solid-phase method, pioneered by Merrifield, was first applied to beta-MSH in 1975 for camel this compound. This approach involves anchoring the C-terminal amino acid to a resin, followed by sequential coupling of protected amino acids. For camel beta-MSH (H-Asp-Ser-Gly-Pro-Tyr-Lys-Met-Glu-His-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH), the synthesis achieved a final yield of 12% after cleavage from the resin using hydrogen fluoride. Electrophoresis and optical rotation confirmed purity, while bioassays in Rana pipiens demonstrated skin-darkening activity comparable to natural hormone.

Biosynthesis from Precursor Molecules

Hypothalamic and Pituitary Processing Pathways

Rat hypothalamic cells synthesize beta-MSH via proteolytic cleavage of a 33–36.5 kDa precursor shared with corticotropin and beta-endorphin. Pulse-chase experiments with [35S]methionine-labeled cells revealed sequential processing:

  • Initial cleavage : The precursor yields corticotropin (4.5 kDa) and beta-lipotropin (11.5 kDa).
  • Secondary processing : Beta-lipotropin is hydrolyzed into beta-endorphin (3.5 kDa) and gamma-lipotropin, with beta-MSH (2.2 kDa) generated via trypsin-like enzymes.

Table 2: Molecular Weights of Beta-MSH Precursors and Derivatives

Molecule Molecular Weight (kDa)
Common Precursor 33.0–36.5
Beta-Lipotropin 11.5
Beta-MSH 2.2
Beta-Endorphin 3.5

Data from SDS-PAGE and immunoprecipitation studies

Isolation from Natural Sources

Extraction from Porcine Hypothalami

Beta-MSH was isolated from acid extracts of pig hypothalami using gel filtration (Sephadex G-50) and ion-exchange chromatography. The decapeptide H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH, corresponding to residues 9–18 of porcine beta-MSH, was identified via Edman degradation. Unlike corticotropin-related peptides, this fragment lacks the conserved histidine residue at position 8, suggesting unique processing enzymes.

Challenges in Natural Isolation

Yields from natural sources remain low (<0.01% wet weight), necessitating large starting material (e.g., 1 kg hypothalami for 1 mg peptide). Contamination with structurally similar peptides (e.g., alpha-MSH) requires rigorous HPLC purification with C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients.

Purification and Analytical Techniques

Solid-Phase Extraction (SPE)

Post-synthetic or natural extracts are purified using HLB Prime microelution plates (Waters). Samples are loaded in 0.1% formic acid, washed with 1% acetic acid/5% methanol, and eluted with 60% methanol/10% acetic acid. Recovery rates exceed 85% for beta-MSH spiked into plasma.

Quantitative Mass Spectrometry

Ultra-performance LC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) enables quantification down to 5 pg/mL. Key parameters:

  • Ionization : ESI-positive mode, capillary voltage 3.0 kV
  • Transitions : m/z 673.3 → 266.1 (beta-MSH), m/z 679.3 → 272.1 (isotopic internal standard)

Table 3: MS/MS Parameters for Beta-MSH Analysis

Parameter Value
Collision Energy (eV) 25
Cone Voltage (V) 30
Retention Time (min) 4.2

Adapted from human neuron studies

Bioactivity Assessment

In Vitro Skin Darkening Assays

The MelanoDerm™ model (MEL-300-A) evaluates beta-MSH’s melanogenic effects. Tissues are treated with 25 µL of peptide solution (40 mg/cm²), incubated for 14 days, and assessed via:

  • Histology : Fontana-Masson staining for melanin granules
  • Spectrophotometry : Absorbance at 490 nm after Solvable™ solubilization

Lipolysis Measurements

Rat adipocytes isolated from epididymal fat are incubated with 10 nM beta-MSH for 90 minutes. Glycerol release is quantified enzymatically (Free Glycerol Reagent, Sigma), with a typical EC50 of 2.1 nM.

Q & A

Q. What are the standard methodologies for isolating and purifying beta-Melanotropin from biological samples?

this compound isolation typically involves tissue homogenization followed by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography. For purification, affinity chromatography using antibodies specific to this compound is recommended. Validation via mass spectrometry (MS) ensures peptide integrity .

Q. How can researchers validate the structural identity of synthetic this compound analogs?

Structural validation requires a combination of:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) to resolve peptide backbone and side-chain conformations.
  • Circular dichroism (CD) to assess secondary structure stability under physiological conditions. Cross-referencing with published spectral databases (e.g., Beilstein) ensures accuracy .

Q. What in vitro models are commonly used to study this compound's melanocortin receptor (MCR) binding activity?

Common models include:

  • HEK-293 cells transfected with human MC1R or MC5R receptors.
  • Radioligand binding assays using iodinated this compound analogs.
  • cAMP accumulation assays to measure post-receptor signaling. Dose-response curves should be normalized to alpha-MSH as a positive control .

Advanced Research Questions

Q. How can conflicting data on this compound's anti-inflammatory effects be resolved across studies?

Discrepancies often arise from variations in:

  • Dosage regimes (acute vs. chronic administration).
  • Model systems (e.g., murine vs. human cell lines).
  • Endpoint measurements (e.g., cytokine levels vs. histopathology). To reconcile contradictions:
  • Replicate studies using standardized protocols (e.g., NIH guidelines).
  • Perform meta-analyses of raw data from public repositories.
  • Validate findings in ex vivo human tissue models .

Q. What strategies improve the reproducibility of this compound pharmacokinetic studies?

Key considerations include:

  • Stable isotope labeling for precise quantification in plasma.
  • LC-MS/MS with a lower detection limit (<1 ng/mL).
  • Non-compartmental analysis to estimate AUC and half-life. Reporting should adhere to MIAME standards for metadata .

Q. How can cross-species efficacy of this compound be systematically evaluated?

A tiered approach is recommended:

  • In silico docking to compare receptor binding affinities (e.g., human vs. murine MC1R).
  • Ex vivo organ cultures to assess tissue-specific responses.
  • Transgenic models expressing human MCRs. Data should be contextualized using phylogenetic alignment tools (e.g., Clustal Omega) .

Methodological Tables

Q. Table 1: Comparative Sensitivity of this compound Detection Methods

MethodDetection LimitThroughputKey ApplicationReference
ELISA10 pg/mLHighClinical biomarker studies
LC-MS/MS1 pg/mLMediumPharmacokinetic profiling
Surface Plasmon Resonance0.1 nMLowBinding kinetics (KD, Kon/Koff)

Q. Table 2: Common Pitfalls in this compound Research

IssueMitigation StrategyEvidence
Peptide degradationUse protease inhibitors; store at -80°C
Non-specific bindingPre-adsorb antibodies with BSA
Species variabilityValidate analogs in humanized models

Key Recommendations for Researchers

  • Data Sharing : Deposit raw spectra and binding curves in public repositories (e.g., Zenodo) with FAIR-compliant metadata .
  • Ethical Reporting : Disclose all negative results to avoid publication bias .
  • Interdisciplinary Collaboration : Engage bioinformaticians for pathway analysis of this compound signaling networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.